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Compound of Interest

Compound Name: Menin-MLL inhibitor 31

Cat. No.: B12380283 Get Quote

Technical Support Center: Menin-MLL Inhibitor
31
Disclaimer: Publicly available information specifically on "Menin-MLL inhibitor 31" is limited.

This guide leverages data from structurally and functionally similar Menin-MLL inhibitors to

provide comprehensive support to researchers. The provided protocols and troubleshooting

advice should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Menin-MLL inhibitor 31?

Menin-MLL inhibitor 31 is a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL)

protein-protein interaction (PPI) with an IC50 value of 4.6 nM.[1] Menin is a crucial cofactor for

the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute

leukemia.[2][3] By binding to Menin, the inhibitor disrupts its interaction with MLL fusion

proteins. This disruption leads to the downregulation of downstream target genes, such as

HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells.[4]

Consequently, this inhibition induces differentiation and apoptosis in MLL-rearranged leukemia

cells.[5]

Q2: What are the potential in vivo toxicities associated with Menin-MLL inhibitors?
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While many preclinical studies report that Menin-MLL inhibitors are generally well-tolerated with

minimal toxicity and no significant body weight loss[6], some potential toxicities have been

identified, particularly in clinical settings. These include:

Differentiation Syndrome (DS): This is a known class effect of differentiating agents in

leukemia. It is characterized by symptoms such as fever, respiratory distress, and fluid

retention. In clinical studies of Menin inhibitors, DS has been observed but is generally

manageable.[7]

QTc Prolongation: Some Menin inhibitors have been associated with prolongation of the QT

interval on an electrocardiogram (ECG), which can increase the risk of cardiac arrhythmias.

[7]

Cytopenias: Reductions in blood cell counts (neutropenia, thrombocytopenia, anemia) can

occur.

Gastrointestinal Symptoms: Nausea, diarrhea, and vomiting are possible side effects.

It is crucial to monitor animals closely for any signs of these toxicities during in vivo studies.

Q3: How should I store and handle Menin-MLL inhibitor 31?

For specific storage instructions, always refer to the Certificate of Analysis provided by the

manufacturer. Generally, solid compounds should be stored at -20°C. For creating stock

solutions, use a suitable solvent like DMSO. It is recommended to aliquot stock solutions to

avoid repeated freeze-thaw cycles.

Troubleshooting Guide
Issue 1: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal models.

Question: Is the dose too high?

Answer: The optimal therapeutic window can vary between different inhibitors and animal

models. Consider performing a dose-titration study to identify the maximum tolerated dose

(MTD). Review literature for doses used with similar Menin-MLL inhibitors in your specific

cancer model.
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Question: Is the vehicle causing toxicity?

Answer: Administer the vehicle alone to a control group of animals to rule out any vehicle-

related toxicity. Ensure the vehicle composition is appropriate and well-tolerated for the

chosen route of administration.

Question: Could it be Differentiation Syndrome?

Answer: If you are using a leukemia model, be aware of the possibility of Differentiation

Syndrome. Monitor for symptoms like respiratory distress. Pathological analysis of tissues

(e.g., lungs) at necropsy may be informative.

Issue 2: The inhibitor is not showing the expected efficacy in my in vivo model.

Question: Is the inhibitor reaching the target tissue?

Answer: If possible, perform pharmacokinetic (PK) studies to determine the inhibitor's

concentration in plasma and tumor tissue. Poor bioavailability or rapid metabolism could

limit efficacy.

Question: Is the dosing regimen optimal?

Answer: The frequency and route of administration can significantly impact efficacy. Oral

(p.o.) and intraperitoneal (i.p.) routes have been used for Menin-MLL inhibitors.[6][8]

Consider adjusting the dosing schedule (e.g., from once daily to twice daily) based on the

inhibitor's half-life.

Question: Is there evidence of on-target activity?

Answer: Assess the expression of downstream target genes like HOXA9 and MEIS1 in

tumor tissue from treated animals via qRT-PCR or RNA-seq. A lack of target gene

modulation suggests a problem with drug exposure or a non-responsive tumor model.

Question: Has resistance developed?

Answer: While less common in initial studies, resistance can emerge. In clinical settings,

mutations in the MEN1 gene have been identified as a mechanism of acquired resistance
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to some Menin inhibitors.

Issue 3: I am having trouble dissolving the inhibitor.

Question: What is the best solvent?

Answer: For in vitro studies, DMSO is commonly used to prepare high-concentration stock

solutions. For in vivo administration, a multi-component vehicle is often necessary. A

common vehicle formulation is a suspension in a solution such as 0.5% methylcellulose in

water. Always check the manufacturer's recommendations and perform small-scale

solubility tests.

Question: The inhibitor is precipitating in my dosing formulation. What can I do?

Answer: Try gentle warming and sonication to aid dissolution. If precipitation persists, you

may need to adjust the vehicle composition. Adding a surfactant like Tween 80 (e.g., at

0.1-0.5%) can sometimes improve solubility and stability. Prepare the formulation fresh

before each administration.

Quantitative Data Summary
The following tables summarize key quantitative data for various Menin-MLL inhibitors to

provide a comparative reference.

Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
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Inhibitor Target IC50 (nM) Cell Line(s) Reference

Menin-MLL

inhibitor 31

Menin-MLL

Interaction
4.6 N/A [1]

D0060-319
Menin-MLL

Interaction
7.46 N/A [2]

Proliferation 1.7 MOLM-13 [2]

Proliferation 4.0 MV4-11 [2]

MI-503
Menin-MLL

Interaction
~15 N/A [9]

Proliferation ~200-500
MLL leukemia

cells
[9]

MI-3454
Menin-MLL

Interaction
0.51 N/A [4]

VTP50469 Proliferation 13-37
MLL-rearranged

cells

Table 2: In Vivo Efficacy of Selected Menin-MLL Inhibitors in Xenograft Models
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Inhibitor Dose & Route Mouse Model Efficacy Reference

D0060-319
25 mg/kg, twice

daily

MV4-11

Xenograft

82.97% Tumor

Growth Inhibition

(TGI)

[2]

50, 75, 100

mg/kg, twice

daily

MV4-11

Xenograft

Complete tumor

regression
[2]

50, 75, 100

mg/kg, twice

daily

MOLM-13

Xenograft

81.08%, 88.47%,

90.26% TGI

MI-503
35 mg/kg, i.p.,

once daily

HepG2 & Hep3B

Xenografts
>50% TGI [6]

MI-3454
100 mg/kg, p.o.,

twice daily

PDX models of

AML

Significant

leukemia

regression

[8]
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Caption: Mechanism of Menin-MLL Inhibition.
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Experimental Workflow
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Caption: In Vivo Xenograft Study Workflow.

Troubleshooting Logic
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Caption: Troubleshooting Decision Tree.

Key Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Leukemia
Xenograft Model
This protocol is adapted from methodologies used for inhibitors like D0060-319.[2]

Cell Culture: Culture human leukemia cells with an MLL rearrangement (e.g., MV4-11 or

MOLM-13) under standard conditions.
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Animal Model: Use immunocompromised mice (e.g., CB-17 SCID or NSG mice), 6-8 weeks

old.

Tumor Implantation: Subcutaneously implant 5 x 10^6 MV4-11 cells or 5 x 10^5 MOLM-13

cells in the right flank of each mouse.

Tumor Monitoring: Measure tumor volume twice weekly using calipers (Volume = (length x

width^2) / 2).

Group Formation: When average tumor volume reaches 100-120 mm³, randomly assign

mice to treatment and control groups (n=8-10 mice/group).

Inhibitor Formulation: Prepare the Menin-MLL inhibitor 31 formulation. For oral

administration, this may be a suspension in 0.5% methylcellulose and 0.1% Tween 80 in

sterile water. Prepare fresh daily. The vehicle group will receive the formulation without the

inhibitor.

Administration: Administer the inhibitor at the desired doses (e.g., 25, 50, 75 mg/kg) and

vehicle control via the chosen route (e.g., oral gavage) once or twice daily for 21 consecutive

days.

Toxicity Monitoring: Record body weight twice weekly and observe animals daily for any

clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

Endpoint and Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh

them, and calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to

the vehicle control. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor

volume of control group)) x 100.

Pharmacodynamic Analysis (Optional): A portion of the tumor tissue can be snap-frozen or

placed in RNAlater for subsequent analysis of target gene expression (e.g., HOXA9, MEIS1)

by qRT-PCR.

Protocol 2: Assessment of In Vivo Toxicity
This is a general protocol to assess the tolerability of the inhibitor.
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Animal Model: Use healthy, non-tumor-bearing mice of the same strain used for efficacy

studies (e.g., C57BL/6 or an immunocompromised strain).

Dosing: Administer Menin-MLL inhibitor 31 at several dose levels, including the therapeutic

dose and 2-3 higher doses, for a prolonged period (e.g., 14-21 days). Include a vehicle

control group.

Clinical Observations: Perform daily cage-side observations for any signs of morbidity or

distress. Record body weights at least twice weekly.

Hematology: At the end of the treatment period, collect blood via cardiac puncture for a

complete blood count (CBC) to assess for cytopenias.

Serum Chemistry: Analyze serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN,

creatinine) function.

Histopathology: At necropsy, perform a gross examination of all major organs. Collect key

organs (e.g., liver, kidney, spleen, bone marrow, heart) and fix them in 10% neutral buffered

formalin for histopathological examination by a qualified veterinary pathologist. This will help

identify any tissue damage or morphological changes.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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